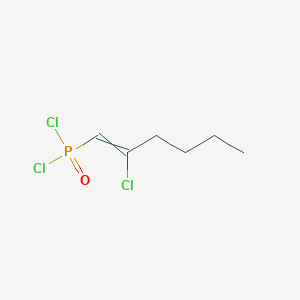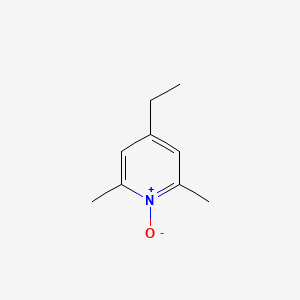
Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide (9CI) is a heterocyclic organic compound with the molecular formula C₉H₁₃NO. It is a derivative of pyridine, characterized by the presence of ethyl and dimethyl groups at the 4th and 2nd, 6th positions, respectively, along with an oxide group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide typically involves the oxidation of Pyridine, 4-ethyl-2,6-dimethyl-. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and dimethyl positions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Higher oxides.
Reduction: Parent pyridine compound.
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide involves its interaction with molecular targets through its oxide group. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
- Pyridine, 4-ethyl-, 1-oxide
- Pyridine, 2-ethyl-4,6-dimethyl-
- Pyridine, 4-ethyl-2,6-dimethyl-
Comparison: Pyridine, 4-ethyl-2,6-dimethyl-, 1-oxide is unique due to the presence of the oxide group at the nitrogen atom, which imparts distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-ethyl-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-4-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 |
InChI Key |
LUWRQSKRERYXNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=[N+](C(=C1)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


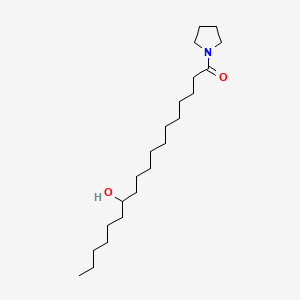
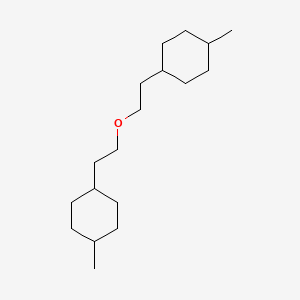
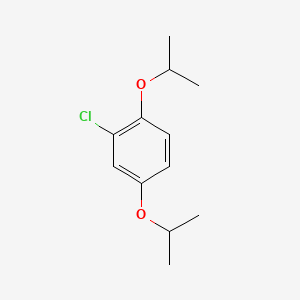
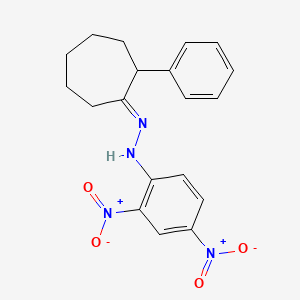
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
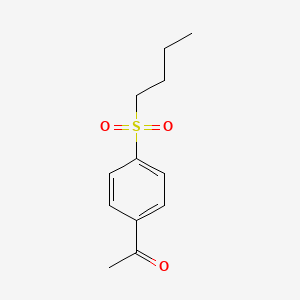
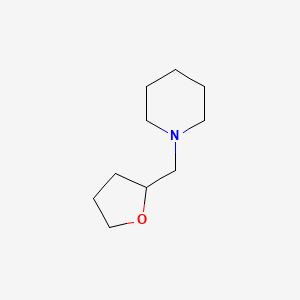
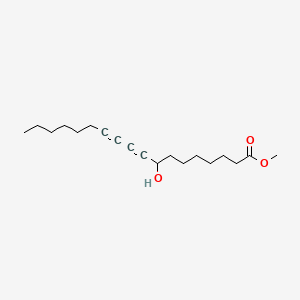
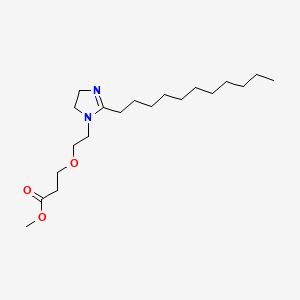
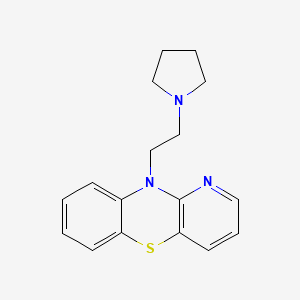
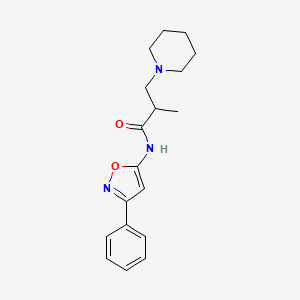
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
